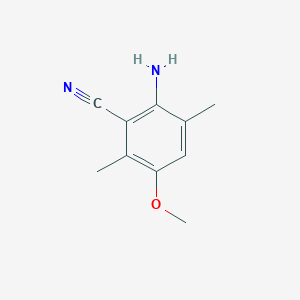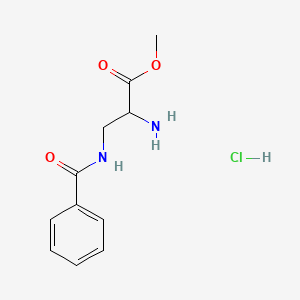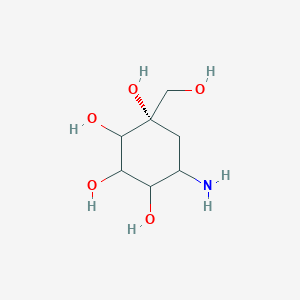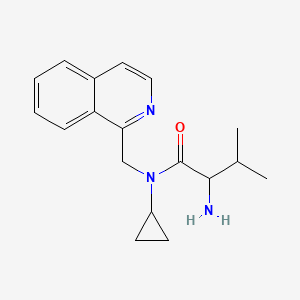
2-amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide is a complex organic compound that features a unique structure combining an isoquinoline moiety with a cyclopropyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the isoquinoline moiety through cyclization reactions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, is a well-known method for synthesizing isoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using efficient catalysts, such as metal catalysts or catalyst-free processes in water, to enhance the yield and reduce the environmental impact . The choice of solvents, reaction temperatures, and purification methods are also crucial factors in industrial production.
化学反应分析
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the isoquinoline moiety to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce tetrahydroisoquinoline derivatives .
科学研究应用
(S)-2-Amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
作用机制
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific pathway involved .
相似化合物的比较
Similar Compounds
Isoquinoline: A simpler structure with similar biological activities.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different reactivity.
Fluorinated Isoquinolines: Isoquinoline derivatives with fluorine atoms, exhibiting unique bioactivities and physical properties.
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide is unique due to its combination of a cyclopropyl group and an isoquinoline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
分子式 |
C18H23N3O |
|---|---|
分子量 |
297.4 g/mol |
IUPAC 名称 |
2-amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide |
InChI |
InChI=1S/C18H23N3O/c1-12(2)17(19)18(22)21(14-7-8-14)11-16-15-6-4-3-5-13(15)9-10-20-16/h3-6,9-10,12,14,17H,7-8,11,19H2,1-2H3 |
InChI 键 |
CZWMNGLLDLVEHF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)N(CC1=NC=CC2=CC=CC=C21)C3CC3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-methyl-N-[3-(oxan-3-yl)-2-(phenylmethoxycarbonylamino)propyl]carbamate](/img/structure/B14785026.png)
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14785038.png)

![(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B14785046.png)
![3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B14785048.png)
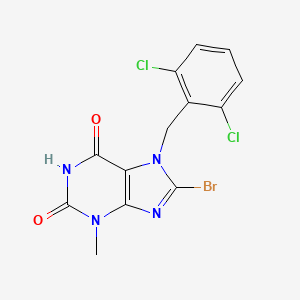
![2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14785056.png)


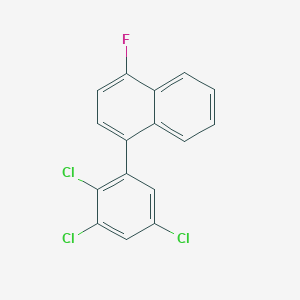
![rel-tert-Butyl (3a'S,6a'S)-5'-benzyl-3'-oxohexahydro-2'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1-carboxylate](/img/structure/B14785079.png)
